![molecular formula C15H16N2O3S2 B5718837 N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5718837.png)
N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide, commonly known as AMPP, is a synthetic compound with potential applications in the field of medicinal chemistry. It is classified as a sulfonamide-based compound and has been found to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of AMPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. Specifically, AMPP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This inhibition leads to a reduction in inflammation. Additionally, AMPP has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to a reduction in cancer cell growth.
Biochemical and Physiological Effects
AMPP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that AMPP can inhibit the growth of breast cancer cells and induce apoptosis (programmed cell death) in these cells. Additionally, AMPP has been shown to reduce the production of inflammatory cytokines in vitro. In vivo studies in animal models have shown that AMPP can reduce the growth of breast tumors and reduce inflammation in arthritic joints.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMPP has several advantages for lab experiments. It is relatively easy to synthesize and has good stability, making it suitable for long-term storage. Additionally, AMPP has been shown to exhibit good selectivity for COX-2 and HDAC inhibition, which makes it a useful tool compound for studying these enzymes. However, there are also limitations to using AMPP in lab experiments. It has relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, AMPP has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
Direcciones Futuras
For research on AMPP include the development of new anti-inflammatory and anti-cancer drugs, as well as further studies on its pharmacokinetics and toxicity.
Métodos De Síntesis
AMPP can be synthesized using a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with 4-methylphenyl thioacetate, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain pure AMPP. This synthesis method has been optimized to produce high yields of AMPP with good purity and reproducibility.
Aplicaciones Científicas De Investigación
AMPP has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, AMPP has been shown to have anti-cancer properties, specifically against breast cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-11-2-6-13(7-3-11)21-10-15(18)17-12-4-8-14(9-5-12)22(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNZQPBVVWYUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5718758.png)
![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)acetamide](/img/structure/B5718776.png)
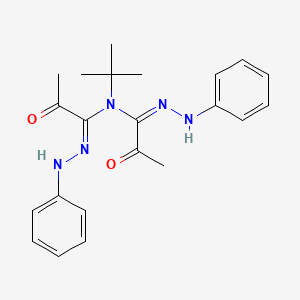
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5718788.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5718790.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5718796.png)
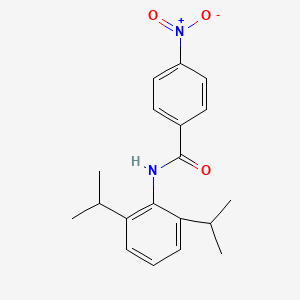
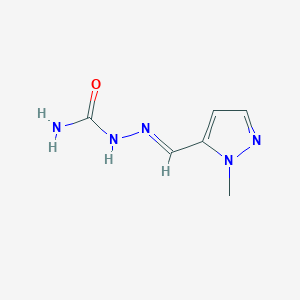
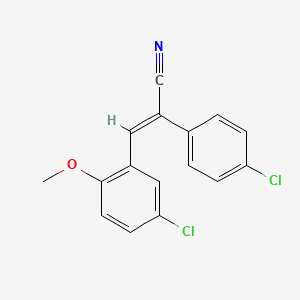
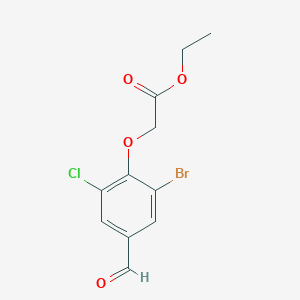
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5718830.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5718853.png)
![ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5718859.png)